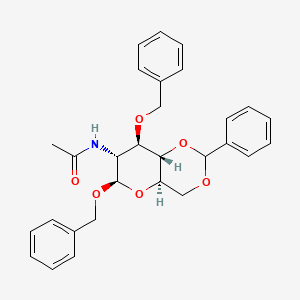

2-乙酰氨基-1,3-二-O-苄基-4,6-O-苄叉-2-脱氧-β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside is a multifaceted biomedical compound with remarkable aptitude in enzymatic modulation, bacterial growth inhibition, and precise receptor targeting. It is used to study microbial infestations, cancer, inflammation, and diabetes.

科学研究应用

2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside has a wide range of scientific research applications:

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by benzylation and benzylidenation. The starting material, 2-acetamido-2-deoxy-D-glucose, undergoes benzylation to form benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside. This intermediate is then converted into benzyl 2-acetamido-3-O-benzyl-1-2,6-dideoxy-α-D-glucopyranoside through a series of reactions including double inversion of configuration at C-4, introduction of an amino group via the corresponding azide, followed by N-acetylation and removal of the benzyl groups .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons. The synthesis is carried out in cleanrooms with various classes (Class 100 to Class 100,000) to maintain the required cleanliness levels.

化学反应分析

Types of Reactions

2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.

Substitution: Nucleophilic substitution reactions can introduce various substituents at specific positions on the glucopyranoside ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like azides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include derivatives of 2-acetamido-2-deoxy-D-glucose, such as 2,4-diacetamido-2,4,6-trideoxy-D-glucose, which is used in various biochemical studies .

作用机制

The mechanism of action of 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside involves its interaction with specific enzymes and receptors. The compound modulates enzymatic activity by binding to the active sites of enzymes, thereby inhibiting or enhancing their functions. It also targets specific receptors on bacterial cells, leading to the inhibition of bacterial growth. The molecular pathways involved include the modulation of glycosylation processes and the inhibition of bacterial cell wall synthesis.

相似化合物的比较

Similar Compounds

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Similar in structure but with an allyl group instead of a benzyl group.

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Lacks the 3-O-benzyl group present in 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside.

Uniqueness

2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside is unique due to its specific combination of protective groups and its ability to modulate enzymatic activity and inhibit bacterial growth. This makes it a valuable compound for various biochemical and medical research applications.

生物活性

2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside (CAS Number: 14040-20-1) is a synthetic carbohydrate derivative that has garnered interest for its potential biological activities. This compound is structurally characterized by its complex arrangement of benzyl ether groups and an acetamido moiety, which contribute to its unique reactivity and biological properties.

- Molecular Formula: C29H31NO6

- Molecular Weight: 489.56 g/mol

- Structure: The compound features multiple benzyl groups and an acetamido group, which enhance its solubility and reactivity in biological systems.

Synthesis

The synthesis of 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside involves a multi-step process that includes:

- Reaction with sodium hydride and dimethylformamide.

- Reduction using lithium aluminium hydride.

- Further functionalization with pyridinium p-toluenesulphonate and mercuric chloride.

- Final steps involving potassium tert-butoxide in dimethylsulfoxide.

This complex synthesis underscores the compound's intricate structure and potential for various modifications that may influence its biological activity .

Enzyme Interaction

Research highlights that similar glycosides can act as substrates for specific enzymes such as fucosyltransferases. These enzymes play crucial roles in glycosylation processes in biological systems. The ability of 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside to serve as a substrate or inhibitor for such enzymes could be an area of exploration for its biological utility .

Case Studies and Research Findings

- Enzymatic Activity : A study demonstrated that related glucosides can act as specific acceptors for fucosyltransferases from human saliva and stomach mucosa. This interaction suggests that 2-Acetamido-1,3-DI-O-benzyl-4,6-O-benzylidene-2-deoxy-B-D-glucopyranoside may similarly participate in enzymatic reactions relevant to carbohydrate metabolism .

- Antimicrobial Screening : While direct studies on this specific compound are scarce, the broader class of benzylated glucosides has been evaluated for antimicrobial activity against strains like Candida albicans and Staphylococcus aureus. These findings indicate that structural modifications can lead to varying degrees of bioactivity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C29H31NO6 |

| Molecular Weight | 489.56 g/mol |

| CAS Number | 14040-20-1 |

| Purity | Min. 95% |

| Biological Activity | Potential Effects |

|---|---|

| Antimicrobial | Active against Gram-positive bacteria and fungi |

| Enzyme Substrate | Potential acceptor for fucosyltransferases |

属性

IUPAC Name |

N-[(4aR,6R,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6/c1-20(31)30-25-27(32-17-21-11-5-2-6-12-21)26-24(19-34-28(36-26)23-15-9-4-10-16-23)35-29(25)33-18-22-13-7-3-8-14-22/h2-16,24-29H,17-19H2,1H3,(H,30,31)/t24-,25-,26-,27-,28?,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMOQGCMJGSYAM-YXMKFHFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。